molecular formula C12H13N3O4 B8523123 Dimethyl 4,7-dimethylpyrazolo[1,5-a]pyrazine-2,3-dicarboxylate

Dimethyl 4,7-dimethylpyrazolo[1,5-a]pyrazine-2,3-dicarboxylate

Cat. No. B8523123
M. Wt: 263.25 g/mol
InChI Key: RAORCIMOOSWMEO-UHFFFAOYSA-N
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Patent
US08765760B2

Procedure details

To a solution of 1-amino-2,5-dimethylpyrazin-1-ium-2,4,6-trimethylbenzenesulfonate (4.72 g, 14.6 mmol) in N,N-dimethylformamide (DMF) (50 mL) was added potassium carbonate (4.44 g, 32.1 mmol). The mixture was stirred at room temperature for 10 min. Then a solution of dimethyl but-2-ynedioate (1.87 g, 13.2 mmol) in DMF (30 mL) was added. The resulting mixture was stirred at room temperature for 1 h. Then the mixture was poured into water (400 mL), extracted with EtOAc (3×200 mL). The combined organic layer was dried over sodium sulfate, filtered, evaporated, and chromatographed on silica gel using 20% ethyl acetate (EtOAc) in petroleum ether (PE) as eluent to give 1.04 g (27% yield) of the title compound as a yellow solid. ESI MS: m/z 124.1 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 7.82 (d, J=0.8 Hz, 1H), 4.03 (s, 3H), 4.00 (s, 3H), 2.81 (s, 3H), 2.75 (s, 3H).
Name
1-amino-2,5-dimethylpyrazin-1-ium 2,4,6-trimethylbenzenesulfonate
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
[NH2:1][N+:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[CH:4][C:3]=1[CH3:9].CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.C(=O)([O-])[O-].[K+].[K+].[C:29]([O:37][CH3:38])(=[O:36])[C:30]#[C:31][C:32]([O:34][CH3:35])=[O:33].O>CN(C)C=O>[CH3:8][C:6]1[C:7]2[N:2]([N:1]=[C:30]([C:29]([O:37][CH3:38])=[O:36])[C:31]=2[C:32]([O:34][CH3:35])=[O:33])[C:3]([CH3:9])=[CH:4][N:5]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
1-amino-2,5-dimethylpyrazin-1-ium 2,4,6-trimethylbenzenesulfonate
Quantity
4.72 g
Type
reactant
Smiles
N[N+]1=C(C=NC(=C1)C)C.CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-]
Name
Quantity
4.44 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.87 g
Type
reactant
Smiles
C(C#CC(=O)OC)(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 20% ethyl acetate (EtOAc) in petroleum ether (PE) as eluent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1C=2N(C(=CN1)C)N=C(C2C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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